molecular formula C4H6N4OS B565728 5,6-Diamino-2-thiouracil-13C,15N CAS No. 1246816-80-7

5,6-Diamino-2-thiouracil-13C,15N

Cat. No.: B565728
CAS No.: 1246816-80-7
M. Wt: 160.164
InChI Key: QYSWOQHLIDKEOL-BFQMUAMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-2-thiouracil-13C,15N is a stable isotope-labeled compound with the molecular formula C3[13C]H6N3[15N]OS and a molecular weight of 160.17. This compound is a derivative of thiouracil, a sulfur-containing analog of uracil, and is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-thiouracil-13C,15N typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the thiouracil structureThe reaction conditions often involve the use of isotopically labeled precursors and specific catalysts to ensure the incorporation of the labels at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-thiouracil-13C,15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiouracil core.

Scientific Research Applications

5,6-Diamino-2-thiouracil-13C,15N has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study metabolic pathways in vivo safely.

    Medicine: Applied in clinical diagnostics, imaging, and newborn screening.

    Industry: Used in the production of anticancer and analgesic agents.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-thiouracil-13C,15N involves its interaction with specific molecular targets and pathways. The compound’s isotopic labels allow for detailed studies of its binding interactions and metabolic pathways. These studies help elucidate the compound’s effects at the molecular level, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-2-thiouracil
  • 2-Mercapto-4,5-diamino-6-hydroxypyrimidine
  • 4,5-Diamino-2-mercaptopyrimidin-6-ol
  • 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine

Uniqueness

5,6-Diamino-2-thiouracil-13C,15N is unique due to its stable isotopic labeling, which allows for detailed studies using techniques such as NMR spectroscopy. This labeling provides a distinct advantage over similar compounds, enabling precise tracking and analysis of metabolic and chemical processes.

Properties

IUPAC Name

6-amino-5-(15N)azanyl-2-sulfanylidene-(613C)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)/i2+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWOQHLIDKEOL-BFQMUAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=[13C](NC(=S)NC1=O)N)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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